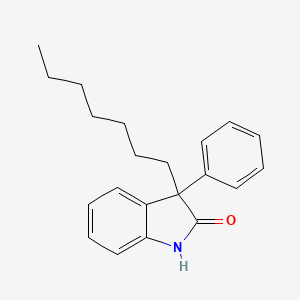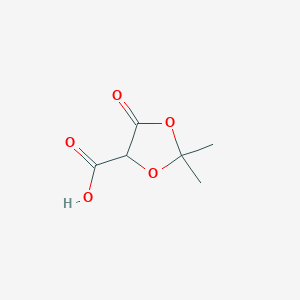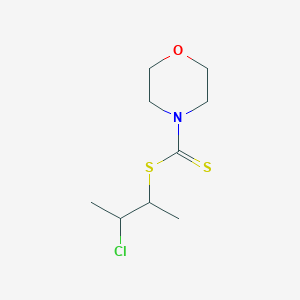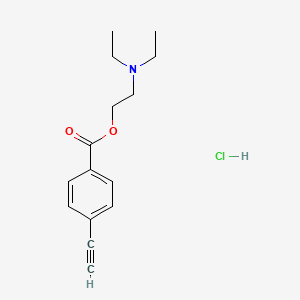
2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate typically involves the reaction of 4-hydroxyphenylethanol with 2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of 2-(4-oxophenyl)ethyl 2-methylbenzene-1-sulfonate.
Reduction: Formation of 2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfide.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonate derivatives
Uniqueness
2-(4-Hydroxyphenyl)ethyl 2-methylbenzene-1-sulfonate is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
62387-37-5 |
|---|---|
Molecular Formula |
C15H16O4S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-12-4-2-3-5-15(12)20(17,18)19-11-10-13-6-8-14(16)9-7-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
ONRMLWJMIJYILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol](/img/structure/B14526778.png)

![1,4-Dioxa-7-azaspiro[4.6]undecan-6-one](/img/structure/B14526791.png)

![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14526803.png)



